Pyrazolo(1,5-a)pyrimidine-6-carboxamide, 1,7-dihydro-2-chloro-7-oxo-1-phenyl-N-2-pyridinyl-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as copper salts .
Industrial Production Methods
Industrial production methods for pyrazolo[1,5-a]pyrimidines are designed to be efficient and scalable. These methods often employ continuous flow reactors and automated synthesis platforms to ensure high yield and purity . The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly common .
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-a]pyrimidines undergo various types of chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation reactions are common.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield various oxidized derivatives, while substitution reactions can introduce functional groups like halogens or nitro groups .
Scientific Research Applications
Pyrazolo[1,5-a]pyrimidines have a wide range of scientific research applications, including:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Serve as probes for studying biological processes and interactions.
Medicine: Exhibit potential as anticancer, antiviral, and anti-inflammatory agents.
Industry: Utilized in the development of materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyrimidines involves their interaction with specific molecular targets and pathways. These compounds can act as enzyme inhibitors, receptor ligands, or signaling pathway modulators . The exact mechanism depends on the specific structure and functional groups present in the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to pyrazolo[1,5-a]pyrimidines include:
- Pyrazolo[5,1-c][1,2,4]triazines
- Pyrazolo[3,4-d]pyrimidines
- Purine analogues
Uniqueness
What sets pyrazolo[1,5-a]pyrimidines apart is their unique structural motif, which allows for extensive functionalization and versatility in various applications . Their ability to undergo diverse chemical reactions and their significant photophysical properties make them highly valuable in both research and industrial settings .
Properties
CAS No. |
87948-69-4 |
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Molecular Formula |
C18H12ClN5O2 |
Molecular Weight |
365.8 g/mol |
IUPAC Name |
2-chloro-7-oxo-1-phenyl-N-pyridin-2-ylpyrazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C18H12ClN5O2/c19-14-10-16-21-11-13(17(25)22-15-8-4-5-9-20-15)18(26)24(16)23(14)12-6-2-1-3-7-12/h1-11H,(H,20,22,25) |
InChI Key |
IECSRSYITYPRRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC3=NC=C(C(=O)N32)C(=O)NC4=CC=CC=N4)Cl |
Origin of Product |
United States |
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